molecular formula C20H18BrN3O4S2 B11258494 N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11258494
M. Wt: 508.4 g/mol
InChI Key: IQWBJFHRUDHCDG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethylphenylsulfonyl group, and a dihydropyrimidinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-bromophenylamine and 4-ethylbenzenesulfonyl chloride. These intermediates undergo a series of reactions, including nucleophilic substitution, condensation, and cyclization, to form the final product. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, including the management of hazardous reagents and waste products.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted dihydropyrimidines and bromophenyl derivatives. Examples include:

  • N-(3-bromophenyl)-2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(3-chlorophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

IQWBJFHRUDHCDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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